(2R,3R)-butane-2,3-diamine dihydrochloride
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Overview
Description
(2R,3R)-butane-2,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-butane-2,3-diamine dihydrochloride typically involves the reduction of 2,3-butanedione using a chiral catalyst to obtain (2R,3R)-2,3-butanediol, which is then converted to (2R,3R)-2,3-butanediamine. The final step involves the reaction of (2R,3R)-2,3-butanediamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-butane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-butane-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The diamine is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2R,3R)-butane-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-Butanediamine dihydrochloride
- meso-2,3-Butanediamine dihydrochloride
- (2R,3R)-2,3-Butanediol
Uniqueness
(2R,3R)-butane-2,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C4H14Cl2N2 |
---|---|
Molecular Weight |
161.07 g/mol |
IUPAC Name |
(2R,3R)-butane-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H/t3-,4-;;/m1../s1 |
InChI Key |
UEGFKFNFTYLWMM-XWJKVJTJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)N)N.Cl.Cl |
Canonical SMILES |
CC(C(C)N)N.Cl.Cl |
Origin of Product |
United States |
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